molecular formula C7H14ClN3O B12227530 1-Methyl-3-propoxypyrazol-4-amine;hydrochloride

1-Methyl-3-propoxypyrazol-4-amine;hydrochloride

Cat. No.: B12227530
M. Wt: 191.66 g/mol
InChI Key: LPKJXHOPTKJAGS-UHFFFAOYSA-N
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Description

1-Methyl-3-propoxypyrazol-4-amine;hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group at position 1, a propoxy group at position 3, and an amine group at position 4. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-Methyl-3-propoxypyrazol-4-amine;hydrochloride typically involves several steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Substitution Reactions: The methyl and propoxy groups are introduced through substitution reactions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial production methods often involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Methyl-3-propoxypyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-3-propoxypyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the structure of its derivatives.

Comparison with Similar Compounds

1-Methyl-3-propoxypyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14ClN3O

Molecular Weight

191.66 g/mol

IUPAC Name

1-methyl-3-propoxypyrazol-4-amine;hydrochloride

InChI

InChI=1S/C7H13N3O.ClH/c1-3-4-11-7-6(8)5-10(2)9-7;/h5H,3-4,8H2,1-2H3;1H

InChI Key

LPKJXHOPTKJAGS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN(C=C1N)C.Cl

Origin of Product

United States

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